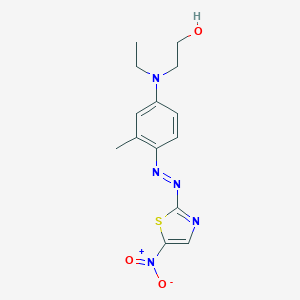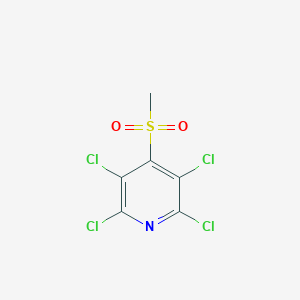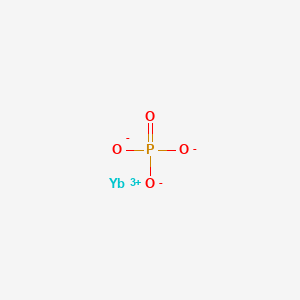
Ytterbium phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ytterbium phosphate is a rare earth element that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Ytterbium phosphate is a white, odorless powder that is insoluble in water and other common solvents.
作用机制
The mechanism of action of ytterbium phosphate in catalysis is based on its acid-base properties. Ytterbium phosphate has Lewis acid sites, which can activate the carbonyl group of the substrate, and Bronsted acid sites, which can protonate the alcohol group of the substrate. In luminescence, ytterbium ions are excited by absorption of light and emit photons when returning to the ground state. The emission wavelength depends on the energy levels of the ytterbium ions and the host lattice. In biomedical imaging, ytterbium phosphate nanoparticles can enhance the contrast of MRI and CT images by altering the relaxation times of water protons or X-ray attenuation.
生化和生理效应
Ytterbium phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that ytterbium ions can interact with biological molecules, such as proteins and DNA, and induce conformational changes or damage. Ytterbium phosphate nanoparticles have been shown to have low toxicity and biocompatibility in vitro and in vivo.
实验室实验的优点和局限性
Ytterbium phosphate has several advantages for lab experiments, including its stability, high surface area, and tunable properties. Ytterbium phosphate can be easily modified by doping with other rare earth ions or by adjusting the synthesis conditions. However, ytterbium phosphate has some limitations, such as its low solubility and poor dispersibility in aqueous solutions, which can affect its catalytic and biomedical applications.
未来方向
There are several future directions for research on ytterbium phosphate. First, the development of new synthesis methods and the optimization of existing methods can improve the yield, purity, and properties of ytterbium phosphate. Second, the investigation of the catalytic activity and selectivity of ytterbium phosphate in various reactions can provide insights into its mechanism of action and potential applications. Third, the exploration of the luminescence properties of ytterbium phosphate can lead to the development of new materials for optical devices and sensors. Fourth, the evaluation of the biocompatibility and toxicity of ytterbium phosphate nanoparticles in vivo can pave the way for their clinical translation as imaging agents or drug carriers. Finally, the combination of ytterbium phosphate with other materials, such as carbon nanotubes or graphene, can create hybrid materials with enhanced properties for various applications.
合成方法
Ytterbium phosphate can be synthesized using a variety of methods, including solid-state reaction, co-precipitation, sol-gel, and hydrothermal synthesis. Among these methods, the hydrothermal synthesis method is the most commonly used. In this method, ytterbium nitrate and ammonium phosphate are mixed in a specific ratio and heated in an autoclave at high temperature and pressure. After cooling, the resulting product is washed with water and dried to obtain ytterbium phosphate.
科学研究应用
Ytterbium phosphate has been extensively studied for its potential applications in various fields, including catalysis, luminescence, and biomedical imaging. In catalysis, ytterbium phosphate has been used as a solid acid catalyst for various chemical reactions, such as esterification, transesterification, and aldol condensation. In luminescence, ytterbium phosphate has been used as a host material for rare earth ions, which can emit light in the visible and near-infrared regions. In biomedical imaging, ytterbium phosphate nanoparticles have been developed as contrast agents for magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
属性
CAS 编号 |
13759-80-3 |
|---|---|
产品名称 |
Ytterbium phosphate |
分子式 |
O4PYb |
分子量 |
268.02 g/mol |
IUPAC 名称 |
ytterbium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Yb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
InChI 键 |
YXNVQKRHARCEKL-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Yb+3] |
规范 SMILES |
[O-]P(=O)([O-])[O-].[Yb+3] |
其他 CAS 编号 |
13759-80-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




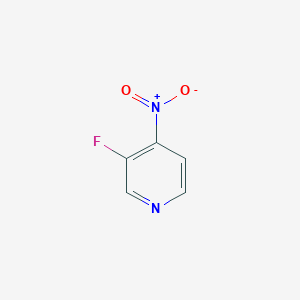
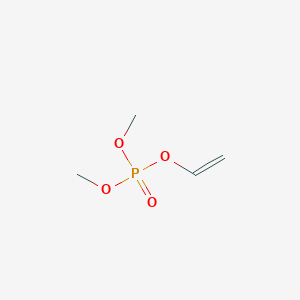
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
